molecular formula C16H26Cl2N2O2 B14663209 (2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride CAS No. 39630-42-7

(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride

Cat. No.: B14663209
CAS No.: 39630-42-7
M. Wt: 349.3 g/mol
InChI Key: HYUAAFWMISEIIW-BEIOMTQNSA-N
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Description

(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride is a complex organic compound with a unique structure It belongs to the class of isoquinolines and is characterized by its multiple stereocenters and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride typically involves multiple steps, including the formation of the benzo[a]quinolizin core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Isoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methanol in the presence of a base.

    Stereoselective Reactions: Ensuring the correct stereochemistry at the multiple chiral centers through the use of chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Large-Scale Cyclization Reactions: Using industrial reactors to ensure consistent formation of the isoquinoline core.

    Efficient Methoxylation:

    Purification Techniques: Utilizing chromatography and crystallization methods to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Halogenation or nitration reactions to introduce new substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as a central nervous system agent or as a precursor for drug development.

Industry

In the industrial sector, this compound might be used in the production of dyes, pigments, or other specialty chemicals due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of (2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride involves its interaction with specific molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors in the central nervous system to modulate neurotransmitter release.

    Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Its multiple chiral centers and methoxy groups make it a versatile compound for various applications.

Properties

CAS No.

39630-42-7

Molecular Formula

C16H26Cl2N2O2

Molecular Weight

349.3 g/mol

IUPAC Name

(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride

InChI

InChI=1S/C16H24N2O2.2ClH/c1-10-9-18-5-4-11-6-15(19-2)16(20-3)7-12(11)14(18)8-13(10)17;;/h6-7,10,13-14H,4-5,8-9,17H2,1-3H3;2*1H/t10-,13-,14-;;/m0../s1

InChI Key

HYUAAFWMISEIIW-BEIOMTQNSA-N

Isomeric SMILES

C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1N)OC)OC.Cl.Cl

Canonical SMILES

CC1CN2CCC3=CC(=C(C=C3C2CC1N)OC)OC.Cl.Cl

Origin of Product

United States

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